Neticonazole hydrochloride
CAS No.: 130773-02-3
Cat. No.: VC21363707
Molecular Formula: C17H23ClN2OS
Molecular Weight: 338.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 130773-02-3 |
---|---|
Molecular Formula | C17H23ClN2OS |
Molecular Weight | 338.9 g/mol |
IUPAC Name | 1-[(E)-2-methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole;hydrochloride |
Standard InChI | InChI=1S/C17H22N2OS.ClH/c1-3-4-7-12-20-17-9-6-5-8-15(17)16(13-21-2)19-11-10-18-14-19;/h5-6,8-11,13-14H,3-4,7,12H2,1-2H3;1H/b16-13+; |
Standard InChI Key | HAHMABKERDVYCH-ZUQRMPMESA-N |
Isomeric SMILES | CCCCCOC1=CC=CC=C1/C(=C\SC)/N2C=CN=C2.Cl |
SMILES | CCCCCOC1=CC=CC=C1C(=CSC)N2C=CN=C2.Cl |
Canonical SMILES | CCCCCOC1=CC=CC=C1C(=CSC)N2C=CN=C2.Cl |
Introduction
Chemical Properties and Structural Characteristics
Neticonazole hydrochloride is a synthetic imidazole derivative with potent antifungal properties. The compound is formally derived from the reaction of equimolar amounts of neticonazole and hydrogen chloride.
Basic Chemical Information
Table 1: Chemical Properties of Neticonazole Hydrochloride
Property | Description |
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Chemical Formula | C17H22N2OS.ClH |
Molecular Weight | 338.9 g/mol |
CAS Registry Number | 130773-02-3 |
IUPAC Name | 1-[(E)-2-methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole;hydrochloride |
Stereochemistry | Achiral |
E/Z Centers | 1 |
Physical State | Solid |
The chemical structure of neticonazole hydrochloride contains an imidazole ring connected to a substituted phenyl ring through an ethenyl bridge with a methylsulfanyl group . This specific molecular arrangement contributes to its antifungal activity by facilitating interaction with fungal enzymes involved in cell membrane synthesis.
Structural Features
Neticonazole hydrochloride has a core imidazole structure that is characteristic of azole antifungals. Its distinct structural features include:
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An imidazole heterocyclic ring
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A 2-pentoxyphenyl group
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A methylsulfanyl moiety
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A specific E-configuration at the ethenyl bridge
The parent compound, neticonazole (CID 5282433), forms the hydrochloride salt to improve pharmaceutical properties such as solubility and stability, which are crucial for topical formulation efficacy .
Mechanism of Action
Primary Antifungal Mechanism
Neticonazole hydrochloride functions primarily as an inhibitor of fungal cytochrome P450-dependent enzyme sterol 14α-demethylase (also known as CYP51 or EC 1.14.13.70) . This enzyme plays a critical role in converting lanosterol to ergosterol, an essential component of fungal cell membranes.
The inhibition mechanism involves:
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Binding to the heme iron of CYP51 through the imidazole nitrogen
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Blocking the demethylation of lanosterol
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Preventing ergosterol synthesis
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Accumulation of toxic sterol intermediates in the fungal cell
This multistep process leads to compromised membrane integrity, altered membrane permeability, and ultimately fungal cell death.
Secondary Effects
Beyond its primary mechanism, neticonazole hydrochloride may also induce secondary effects that contribute to its antifungal activity:
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Inhibition of fungal growth and proliferation
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Interference with fungal respiratory processes
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Disruption of intracellular enzyme systems
These combined effects make neticonazole hydrochloride particularly effective against a wide spectrum of pathogenic fungi.
Antimicrobial Spectrum and Efficacy
Fungal Susceptibility Profile
Neticonazole hydrochloride demonstrates broad-spectrum antifungal activity against various pathogenic fungi. Its efficacy has been particularly notable against several clinically relevant fungal species.
Table 2: Antimicrobial Spectrum of Neticonazole Hydrochloride
Fungal Species | Relative Susceptibility |
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Candida glabrata | High |
Trichophyton species | High |
Microsporum species | High |
Aspergillus species | High |
Fonsecaea species | High |
Malassezia species | Moderate to High |
The compound exhibits especially potent activity against dermatophytes and yeasts commonly responsible for skin and nail infections .
Comparative Efficacy
When compared to other azole antifungals, neticonazole hydrochloride demonstrates several advantages. Research has indicated that its structural characteristics may provide enhanced penetration into keratinized tissues, improving its efficacy in treating superficial mycoses . In comparative studies, neticonazole has shown superior or comparable efficacy to ketoconazole against several fungal strains .
Therapeutic Applications
Approved Clinical Uses
Neticonazole hydrochloride is primarily used as a topical antifungal preparation. In Japan, it is marketed under the trade name Atolant as a topical ointment formulation . Its therapeutic applications include the treatment of:
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Trichophytosis
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Cutaneous candidiasis
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Various types of tinea, including:
Clinical experience has demonstrated that neticonazole hydrochloride is both safe and effective in treating these common fungal infections .
Formulations and Administration
The compound is typically formulated as:
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Topical ointments
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Creams
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Solutions
Standard treatment protocols generally involve applying the medication to affected areas once or twice daily for periods ranging from 2 to 4 weeks, depending on the severity and type of infection .
Pharmacokinetic Properties
Absorption and Distribution
As a topically applied medication, neticonazole hydrochloride exhibits limited systemic absorption, which contributes to its favorable safety profile. Limited pharmacokinetic data indicates:
Table 3: Pharmacokinetic Parameters of Neticonazole Hydrochloride
Parameter | Value | Conditions |
---|---|---|
Maximum Plasma Concentration (Cmax) | 5.9 ng/mL | After 100 mg single topical dose |
Systemic Bioavailability | Limited | Topical application |
Tissue Distribution | Primarily in epidermis and dermis | Local application |
The compound penetrates effectively into the stratum corneum and remains localized primarily in the skin layers, which is advantageous for treating superficial fungal infections .
Novel Delivery Systems and Formulation Improvements
Nanoparticle-Based Delivery
Recent research has explored novel delivery systems to enhance the efficacy of azole antifungals, including compounds similar to neticonazole hydrochloride. These approaches could potentially be applied to neticonazole formulations in the future.
For example, studies with ketoconazole have demonstrated that:
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Nanoparticle formulations can increase antifungal activity against Malassezia species
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Lecithin-zein nanoparticles improved skin penetration and distribution
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Solid lipid nanoparticles showed enhanced efficacy and reduced minimum inhibitory concentration values
Similar approaches could potentially enhance neticonazole hydrochloride delivery and efficacy, particularly for recalcitrant infections.
Formulation Considerations
The efficacy of neticonazole hydrochloride is influenced by formulation characteristics that affect:
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Skin penetration
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Retention time at the infection site
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Stability of the active ingredient
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Release kinetics of the drug
Current formulations aim to optimize these parameters to enhance therapeutic outcomes while maintaining patient compliance and minimizing adverse effects .
Comparison with Other Antifungal Agents
Advantages and Limitations
When compared to other topical and systemic antifungals, neticonazole hydrochloride offers several advantages:
Table 4: Comparative Analysis of Neticonazole Hydrochloride versus Other Antifungals
Characteristic | Neticonazole Hydrochloride | Other Azoles | Allylamines | Polyenes |
---|---|---|---|---|
Spectrum of Activity | Broad | Broad | Mainly dermatophytes | Mainly yeasts |
Fungicidal/Fungistatic | Primarily fungistatic | Primarily fungistatic | Primarily fungicidal | Primarily fungicidal |
Systemic Absorption | Minimal | Variable | Variable | Minimal |
Tissue Penetration | Good | Variable | Good | Limited |
Drug Interactions | Minimal (topical) | Significant (systemic) | Minimal to moderate | Minimal |
The specific molecular structure of neticonazole hydrochloride and its physicochemical properties contribute to its efficacy against certain resistant strains that may show reduced susceptibility to other antifungal agents .
Resistance Patterns
While antifungal resistance to azoles is an emerging concern, limited data is available on specific resistance mechanisms against neticonazole hydrochloride. Potential resistance mechanisms that may affect neticonazole efficacy include:
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Mutations in the CYP51 target enzyme
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Upregulation of efflux pumps in fungal cells
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Alterations in sterol biosynthesis pathways
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Biofilm formation by certain fungal species
Future Directions and Research Opportunities
Structure-Activity Relationship Studies
Structure-activity relationship studies suggest potential modifications to the neticonazole hydrochloride molecule that might enhance its efficacy or expand its spectrum of activity. Molecular modifications could focus on:
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Alterations to the imidazole ring to enhance target binding
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Modifications of the side chains to improve lipophilicity and tissue penetration
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Development of prodrug formulations for controlled release
These approaches could lead to next-generation derivatives with improved pharmacological properties .
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